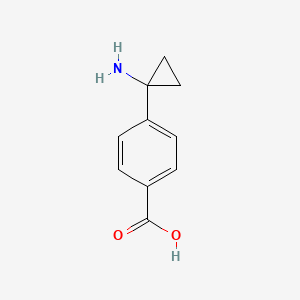

4-(1-Aminocyclopropyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-aminocyclopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(5-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOWJKUJOVHUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 1 Aminocyclopropyl Benzoic Acid

Established Synthetic Routes for the Preparation of 4-(1-Aminocyclopropyl)benzoic acid

The synthesis of this compound, a molecule of interest in medicinal chemistry, can be approached through several established routes. One common strategy involves the modification of p-aminobenzoic acid (PABA) or its derivatives. nih.gov A synthesis route for a related compound, 4-(cyclopropanecarboxamido)benzoic acid, starts with the reaction of cyclopropanecarboxylic acid and N,N'-carbonyldiimidazole, which is then reacted with 4-aminobenzoic acid. nih.govresearchgate.net

Another general approach to aminobenzoic acids begins with a benzene (B151609) ring, which can undergo Friedel-Crafts alkylation to introduce a methyl group, forming toluene. youtube.com Subsequent nitration, typically with nitric acid and sulfuric acid, places a nitro group at the para position. youtube.com This is followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). youtube.com Finally, the nitro group is reduced to an amine. youtube.com

A different synthetic pathway utilizes 4-formylbenzoic acid as a starting material. This can be converted to its methyl ester, which then reacts with hydroxylamine (B1172632) to form an oxime. Catalytic reduction of the oxime over a catalyst like Raney nickel in the presence of ammonia (B1221849) or diacetyl oxide can yield the corresponding aminomethyl derivative. google.com A variation of this method involves the direct catalytic reduction of the 4-carboxylbenzaldehyde oxime or its alkyl ester in an aqueous sodium hydroxide (B78521) solution using hydrogen gas. google.com

Furthermore, multi-enzyme cascades in microorganisms like Escherichia coli have been established for the synthesis of related compounds like 4-hydroxybenzoic acid from biobased L-tyrosine, suggesting potential biosynthetic routes. researchgate.net

Development of Novel Approaches and Stereoselective Advancements in Synthesis

Recent advancements in synthetic chemistry have focused on developing novel and stereoselective methods for producing cyclopropane-containing amino acids. The Michael Initiated Ring Closure (MIRC) reaction has emerged as a powerful tool for constructing cyclopropane (B1198618) rings with high enantioselectivity. rsc.org This approach allows for the creation of chiral molecules with specific biological and functional properties. rsc.org

One strategy for asymmetric synthesis involves the use of chiral auxiliaries, such as diketopiperazines. For instance, the conjugate addition of a phosphorus ylide to a chiral diketopiperazine derivative can produce a diketopiperazinespirocyclopropane with high diastereomeric excess. nih.gov Subsequent deprotection and hydrolysis of this intermediate yields the desired 1-aminocyclopropane-1-carboxylic acid derivative. nih.gov This methodology has been successfully applied to the asymmetric synthesis of various substituted 1-aminocyclopropane-1-carboxylic acids. nih.gov

Another innovative approach involves the electrochemical reductive opening of a cyclopropane ring within a chiral Ni(II) coordination complex. beilstein-journals.org This method allows for the stereoselective functionalization of the amino acid side chain. The Ni(II) template not only induces chirality but also facilitates the opening of the cyclopropane ring at a lower reduction potential and stabilizes the resulting anionic intermediate. beilstein-journals.org This technique has been used to synthesize non-proteinogenic amino acid derivatives, including those with double bonds and cysteine derivatives. beilstein-journals.org

The development of new catalysts, such as modified cinchona alkaloids, has also improved the yield and enantioselectivity of intramolecular MIRC reactions for the synthesis of bicyclo[4.1.0]alkane systems. rsc.org These advancements provide efficient pathways to enantioenriched cyclopropanes, which are valuable building blocks in medicinal chemistry. rsc.org

Strategies for Derivatization and Structural Modification of this compound

The structural modification of this compound is a key strategy for exploring its structure-activity relationship (SAR) and developing new therapeutic agents. Derivatization can be targeted at the amino group, the carboxylic acid group, the cyclopropyl (B3062369) ring, and the benzoic acid moiety. nih.govsigmaaldrich.com

Synthesis and Evaluation of Ester and Amide Analogues

Ester and amide analogues of aminobenzoic acids are commonly synthesized to modulate their physicochemical properties and biological activity. scielo.org.mxnih.gov

Ester Synthesis: Esters of this compound can be prepared through standard esterification reactions. For instance, the methyl ester has been synthesized and is available as a hydrochloride salt. aaronchem.com A general method for synthesizing benzoic acid esters involves reacting the corresponding benzoic acid with an alcohol in the presence of an acid catalyst. scielo.org.mx

Amide Synthesis: Amide analogues can be synthesized by coupling the carboxylic acid group with an amine. youtube.com Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx Another effective coupling reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov The synthesis of N-benzoyl amino acids can also be achieved using benzoic anhydride (B1165640) and the corresponding amino acid. scielo.org.mx

The following table summarizes some examples of synthesized ester and amide analogues of related benzoic acid derivatives:

| Starting Material | Reagent(s) | Product | Reference(s) |

| Benzoic acid derivative, 2-amino methyl ester | EDAC, triethylamine, DMAP | Benzoylamino methyl ester | scielo.org.mx |

| Amino acid, Benzoic anhydride, Acetic acid | Heat | N-benzoyl amino acid | scielo.org.mx |

| N-Boc-amino acid, Amine | DMT/NMM/TsO⁻ | N-Boc amide | nih.gov |

| 4-Aminobenzoic acid, Cyclopropanecarboxylic acid, N,N'-carbonyldiimidazole | Acetonitrile | 4-(Cyclopropanecarboxamido)benzoic acid | nih.govresearchgate.net |

Exploration of Cyclopropyl Ring Modifications and their Synthetic Feasibility

The cyclopropyl ring is a crucial structural motif that imparts conformational constraint and can influence metabolic stability, pKa, and lipophilicity. iris-biotech.de Modifications to this ring can significantly impact the biological activity of the parent molecule.

One approach to modification involves the reductive opening of the cyclopropane ring, which can be achieved electrochemically using a Ni(II)-Schiff base complex. beilstein-journals.org This method can lead to the formation of dehydroalanine (B155165) or cysteine derivatives, depending on the subsequent reaction conditions. beilstein-journals.org The regioselectivity of the ring opening can be controlled by the addition of Lewis acids. beilstein-journals.org

Another strategy is the synthesis of analogues with different substituents on the cyclopropane ring. Asymmetric synthesis methods, such as the diketopiperazine methodology, allow for the preparation of enantiomerically pure cyclopropanes with various substitutions. rsc.orgnih.gov

The synthesis of 4-(cyclopropanecarboxamido)benzoic acid, where the cyclopropyl group is attached via an amide linkage rather than directly to the benzoic acid, has also been reported. nih.govresearchgate.net This highlights the possibility of incorporating the cyclopropyl moiety in different ways to explore a wider range of chemical space.

Derivatizations of the Benzoic Acid Moiety for Structure-Activity Profiling

Modifications to the benzoic acid portion of the molecule provide another avenue for structure-activity relationship studies. These derivatizations can alter the electronic properties and steric bulk of the molecule, potentially leading to improved binding to biological targets. ontosight.ai

Common derivatizations include the introduction of various substituents onto the benzene ring, such as alkyl, halogen, or methoxy (B1213986) groups. ontosight.ainih.gov For example, the synthesis of 4-(benzylamino)benzoic acid derivatives has been achieved through reductive amination reactions. researchgate.net

The carboxylic acid group itself can be replaced with other acidic functional groups, known as carboxylic acid isosteres, such as phosphoric acids, hydroxamic acids, or tetrazoles. nih.gov These modifications can influence the acidity and binding interactions of the molecule.

Furthermore, the synthesis of more complex derivatives, such as those containing additional heterocyclic rings like benzimidazoles or pyrrolopyrimidines, has been explored. nih.gov For instance, reacting 4-substituted aminobenzoic acid with malononitrile (B47326) can yield a pyrrole-containing derivative. nih.gov

The following table provides examples of derivatizations on the benzoic acid moiety of related compounds:

| Starting Material | Reagent(s) | Product | Reference(s) |

| p-Aminobenzoic acid, o-phenylenediamine | Acidic medium | 2-(4-aminophenyl)benzimidazole | nih.gov |

| 4-Substituted aminobenzoic acid, Malononitrile | Alcoholic sodium alkoxide | p-(2-amino-3-cyano-4-phenyl-1H-pyrrol-1-yl)benzoic acid | nih.gov |

| 4-Aminobenzoic acid, 4-fluorobenzaldehyde | Condensation | (E)-4-(4-fluorobenzylideneamino)benzoic acid | researchgate.net |

| 4-Aminobenzoic acid, Benzoyl isothiocyanates | - | 4-[3-(Benzoyl)thioureido]benzoic acid derivatives | nih.gov |

Structure Activity Relationship Sar Studies of 4 1 Aminocyclopropyl Benzoic Acid and Its Analogues

Elucidation of Key Pharmacophoric Features Governing Molecular Recognition

A pharmacophore is defined as the spatial arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. The structure of 4-(1-Aminocyclopropyl)benzoic acid presents several key pharmacophoric features that are crucial for molecular recognition. These features, based on its constituent functional groups, are fundamental to its potential interactions with biological macromolecules.

The primary pharmacophoric elements of the this compound scaffold are:

Aromatic Ring: The central benzene (B151609) ring provides a planar, hydrophobic surface capable of engaging in π-π stacking, hydrophobic, and van der Waals interactions within a receptor's binding pocket.

Carboxylic Acid Group: This group is a critical interaction point. At physiological pH, it is typically deprotonated, forming a carboxylate anion. This allows it to act as a potent hydrogen bond acceptor and to form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in a protein target. nih.gov Studies on other benzoic acid-based inhibitors have repeatedly demonstrated that this carboxyl group often serves as an essential anchor, mimicking the interactions of natural ligands. nih.gov

Primary Amino Group: The amino group is basic and will be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This enables it to function as a hydrogen bond donor. This positive charge can also participate in electrostatic interactions with negatively charged residues like aspartate or glutamate.

Cyclopropyl (B3062369) Ring: This three-membered ring introduces a significant structural constraint. Unlike a flexible alkyl chain, the cyclopropyl group is a rigid, three-dimensional hydrophobic spacer. It precisely positions the amino group relative to the phenyl ring, which can be critical for optimal binding orientation and for displacing bound water molecules in a hydrophobic sub-pocket of a target protein.

The combination of a hydrogen bond donor (amino group), a hydrogen bond acceptor/anionic center (carboxylic acid), and a hydrophobic aromatic core constitutes a classic pharmacophore model for a wide range of biological targets. The rigid cyclopropyl linker distinguishes this scaffold, offering a fixed conformation that can enhance binding affinity and selectivity compared to more flexible analogues.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type |

|---|---|---|

| wavesAromatic & Hydrophobic | Phenyl Ring | π-π Stacking, Hydrophobic Interactions |

| linkHydrogen Bond Acceptor / Anionic | Carboxylic Acid | Hydrogen Bonds, Ionic Interactions |

| link_offHydrogen Bond Donor / Cationic | Amino Group | Hydrogen Bonds, Ionic Interactions |

| aspect_ratioRigid Hydrophobic Spacer | Cyclopropyl Ring | Hydrophobic Interactions, Conformational Rigidity |

Systematic Analysis of the Impact of Structural Modifications on Biological Activity Profiles

While specific SAR studies on this compound are not extensively published, the impact of structural modifications can be inferred from research on analogous benzoic acid derivatives. Modifying each component of the scaffold is expected to significantly alter the biological activity profile by affecting the molecule's affinity, selectivity, and pharmacokinetic properties.

Modifications of the Benzoic Acid Ring: Introducing substituents onto the phenyl ring can modulate electronic properties, lipophilicity, and steric profile. For instance, in studies of other benzoic acid inhibitors, adding electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy) can fine-tune the pKa of the carboxylic acid or introduce new interactions with the target. mdpi.commdpi.com The position of the substituent is also critical; for example, introducing a group at the 2- or 3-position could influence the orientation of the entire molecule within a binding site. nih.gov

Modifications of the Carboxylic Acid Group: The carboxylic acid is often essential for activity. Its conversion to an ester or an amide typically leads to a significant loss of activity, as this removes the key ionic interaction and hydrogen bonding capability. nih.gov This highlights the group's role as a primary anchoring point to the biological target.

Modifications of the Amino Group: The primary amine can be modified to secondary or tertiary amines, or converted to amides or sulfonamides. Acylation or sulfonylation would neutralize the positive charge and introduce different steric and electronic features, which could either enhance or diminish activity depending on the specific requirements of the target protein. For example, in a series of 4-aminobenzoic acid derivatives, conversion of the amine to a Schiff base was shown to be a viable strategy for generating antimicrobial activity. mdpi.com

Modifications of the Cyclopropyl Ring: As a rigid spacer, replacing the cyclopropyl ring with other groups would have a profound impact. A more flexible linker, like a propyl chain, could lead to a loss of potency due to an entropic penalty upon binding. Conversely, introducing substituents on the cyclopropyl ring itself could probe for additional hydrophobic pockets or steric clashes within the binding site.

| Structural Modification | Example | Anticipated Impact on Biological Activity |

|---|---|---|

| Substitution on Phenyl Ring | Addition of Halogen or Methoxy (B1213986) group | Alters lipophilicity and electronic interactions; may enhance or decrease affinity. |

| Esterification of Carboxylic Acid | -COOH → -COOCH3 | Likely loss of activity due to removal of key ionic/H-bond interaction. nih.gov |

| Acylation of Amino Group | -NH2 → -NHC(O)CH3 | Neutralizes positive charge; introduces H-bond acceptor; may alter target specificity. |

| Replacement of Cyclopropyl Ring | Cyclopropyl → Propyl | Increases flexibility, which could decrease affinity due to entropic cost of binding. |

Comparative SAR Analysis with Related Chemical Scaffolds and Their Biological Relevance

The structural features of this compound can be better understood by comparing its scaffold to related structures with known biological activities.

4-Aminobenzoic Acid (PABA): This is the parent scaffold lacking the cyclopropyl ring. PABA is a precursor in the folate synthesis pathway in bacteria. mdpi.com While PABA itself is not an inhibitor, its derivatives, particularly Schiff bases formed from the amino group, have shown significant antimicrobial and antifungal activities. mdpi.com This suggests that the 4-aminobenzoic acid core is a versatile starting point for developing bioactive compounds and that the primary amine is a key handle for modification.

4-(Aminomethyl)benzoic Acid: In this analogue, the amino group is separated from the phenyl ring by a methylene (B1212753) (-CH2-) group instead of being attached to a cyclopropyl ring. This change increases flexibility. 4-(Aminomethyl)benzoic acid is known to have antifibrinolytic activity and acts as a competitive inhibitor of the peptide transporter PepT1. google.com This highlights that the distance and geometry between the amino and carboxyl groups are critical determinants of the biological target. The rigid cyclopropyl group in this compound would present a very different conformational profile compared to the flexible aminomethyl group, likely leading to different target engagement.

4-(Thiazol-5-yl)benzoic Acid Derivatives: In a different class of inhibitors, a thiazole (B1198619) ring is attached to the benzoic acid core. These compounds have been developed as potent inhibitors of protein kinase CK2. nih.gov This demonstrates that replacing the amino-containing substituent at the 4-position with a different heterocyclic ring system can completely switch the biological target, in this case from metabolic pathways or transporters to protein kinases. The benzoic acid moiety, however, often retains its role as a crucial anchor.

2,5-Substituted Benzoic Acids: Research into dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 has utilized a 2,5-substituted benzoic acid scaffold. nih.gov In these molecules, the benzoic acid core is maintained for its anchoring interaction with a conserved arginine residue, while substituents at the 2- and 5-positions are optimized to occupy adjacent hydrophobic pockets. nih.gov This illustrates a common strategy where the benzoic acid provides a foundational binding element, and specificity is engineered through substitution at other positions on the aromatic ring.

This comparative analysis underscores that while the benzoic acid group is a privileged scaffold for interacting with various biological targets, the nature of the substituent at the 4-position—be it a simple amino group, a flexible aminomethyl group, a rigid aminocyclopropyl group, or a larger heterocyclic system—is a decisive factor in determining the ultimate biological activity and therapeutic relevance.

Molecular Interactions and Mechanistic Insights into 4 1 Aminocyclopropyl Benzoic Acid S Action

Engagement with Specific Biological Targets in Research Models

Research has primarily focused on incorporating 4-(1-aminocyclopropyl)benzoic acid into larger molecules designed to interact with specific receptors and enzymes, thereby elucidating its potential in influencing pathological processes like inflammation and cancer.

The prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) is a G-protein-coupled receptor (GPCR) that is frequently overexpressed in the tumor microenvironment and plays a significant role in cell proliferation, invasion, and immune suppression. nih.gov Consequently, blocking the PGE2-EP4 signaling pathway is a promising strategy in oncology. nih.gov this compound has been utilized as a crucial building block in the synthesis of novel and selective EP4 receptor antagonists. nih.gov

In one study, it was used to create a series of indole-2-carboxamide derivatives. nih.gov These compounds demonstrated potent antagonistic activity against the human EP4 receptor. nih.gov For instance, the derivative compound 25 , which incorporates the this compound structure, showed significant inhibitory effects. nih.gov Further modification of this structure led to the discovery of even more potent antagonists. nih.gov The EP4 receptor, upon activation by its natural ligand PGE2, stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn initiates multiple downstream signaling pathways that can promote tumor growth. nih.gov Antagonists containing the this compound scaffold effectively block this interaction, thereby inhibiting the pro-tumorigenic signaling cascade. nih.govnih.gov The blockade of the EP4 receptor has been shown to reduce bone resorption and inhibit osteoclast formation in vitro, suggesting a role in modulating bone metabolism. nih.gov

Table 1: Antagonistic Effect of Indole-2-carboxamide Derivatives against Human EP4 Receptor (Data derived from a study on novel EP4 antagonists, where compound 25 contains the this compound moiety and compound 36 is a related derivative.)

The structural features of this compound make it an interesting scaffold for the design of enzyme inhibitors.

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia. nih.gov While studies have explored benzoic acid derivatives as XO inhibitors, with some showing nanomolar efficacy, direct research specifically identifying this compound as a potent xanthine oxidase inhibitor is not prominent in the reviewed literature. nih.govnih.gov The focus has been on other substituted benzoic acids, such as 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, which are designed to have structural similarities to the known inhibitor febuxostat. nih.gov

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a flavin-dependent demethylase that is overexpressed in various cancers, making it an attractive target for therapeutic intervention. nih.govmdpi.com The tranylcypromine (B92988) (TCP) scaffold, which contains a cyclopropylamine (B47189) ring, is a known starting point for designing irreversible LSD1 inhibitors. nih.gov Research into TCP analogs has explored the inclusion of benzoic acid derivatives to enhance potency. nih.gov Although direct synthesis from this compound isn't always specified, related structures are used. For example, tert-butyl [2-(4-aminophenyl)cyclopropyl]carbamate is a key intermediate in synthesizing potent LSD1 inhibitors, highlighting the importance of the aminocyclopropyl-phenyl moiety. nih.gov These inhibitors are thought to form a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. merckmillipore.com The introduction of different substituents on the benzoic acid portion of these analogs significantly influences their inhibitory potency against LSD1. nih.gov

Table 2: LSD1 Inhibitory Activity of Tranylcypromine (TCP) Analogs (Data showcases the structure-activity relationship for various analogs where the aminocyclopropyl moiety is a key feature.)

MEK: Mitogen-activated protein kinase kinase (MEK) is a component of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. The available research does not prominently feature this compound in the context of MEK inhibition.

The core structure of this compound is 1-aminocyclopropane-1-carboxylic acid (ACC). In plant biology, ACC is the immediate precursor to the plant hormone ethylene (B1197577). nih.gov Interestingly, research has revealed that ACC itself can act as a signaling molecule independent of ethylene. nih.gov In Arabidopsis, cell wall stress triggers a rapid reduction in root elongation that is dependent on ACC biosynthesis but does not require ethylene perception. nih.gov This points to a noncanonical signaling function for the ACC molecule, which involves auxin signaling and superoxide (B77818) production. nih.gov While this research is in a plant model, it demonstrates the capacity of the aminocyclopropyl-carboxylic acid group to participate in distinct signaling pathways.

Characterization of Molecular Recognition and Binding Modes

Molecular docking studies have provided significant insights into how derivatives of this compound bind to their targets. In the case of the prostaglandin EP4 receptor, antagonists incorporating this structure achieve their inhibitory effect through specific polar interactions within the receptor's binding pocket. nih.gov

The carboxylic acid (-COOH) group of the benzoic acid moiety and the carbonyl (C=O) group from the amide linker are critical for this binding. nih.gov Molecular modeling reveals that these functional groups form key hydrogen bonds with specific amino acid residues of the EP4 receptor, such as Threonine-168 (Thr168), Arginine-316 (Arg316), and Threonine-76 (Thr76). nih.gov These interactions anchor the antagonist molecule within the active site, preventing the natural ligand, PGE2, from binding and activating the receptor. nih.gov

Similarly, studies on the related molecule 1-aminocyclopropane-1-carboxylic acid (ACC) binding to the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) show that the aminocyclopropyl group fits into a specific pocket where it is stabilized by interactions with cofactors and amino acid residues, suggesting a defined binding orientation for this structural motif. nih.gov

Elucidation of Intracellular Signaling Pathway Perturbations

By blocking the EP4 receptor, antagonists derived from this compound cause significant perturbations in the intracellular signaling pathways normally triggered by PGE2. nih.gov The EP4 receptor is coupled to the Gαs G-protein. wikipedia.org Activation of this receptor leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.govnih.gov

EP4 antagonists prevent this Gαs-mediated signaling. nih.gov This blockade results in a decrease in intracellular cAMP levels, which has been demonstrated in various cell models. nih.gov The reduction in cAMP levels subsequently dampens downstream signaling cascades. For example, the cAMP/PKA/CREB/Sox9 signaling pathway, which is vital for chondrogenesis and cartilage anabolism, is modulated by EP4 activity. nih.gov Similarly, the proliferation of certain cancer cells is driven by EP4-mediated activation of the MAPK-ERK1/2 pathway. researchgate.net By inhibiting the initial step of receptor activation, these antagonists effectively shut down these pro-growth and pro-inflammatory signals. nih.govresearchgate.net

Preclinical Biological and Pharmacological Investigations Utilizing 4 1 Aminocyclopropyl Benzoic Acid

Design and Execution of In Vitro Cellular and Biochemical Assays

The preclinical assessment of 4-(1-aminocyclopropyl)benzoic acid and its derivatives involves a variety of in vitro assays to elucidate their biological activity and mechanisms of action. These assays are fundamental in determining the compound's potential as a therapeutic agent before advancing to in vivo studies.

A key application of this scaffold is in the development of antagonists for the prostaglandin (B15479496) E receptor 4 (EP4). For instance, a derivative, 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), was evaluated for its potency and selectivity as an EP4 antagonist. nih.gov The design of such biochemical assays typically involves cultured cells expressing the target receptor, in this case, the human EP4 receptor. nih.gov The assay measures the ability of the compound to inhibit the binding of a known ligand or to block the downstream signaling cascade initiated by receptor activation.

In the context of oncology research, derivatives of benzoic acid have been investigated for their ability to inhibit histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer. nih.gov In vitro assays to assess HDAC inhibition might involve incubating cancer cell lines, such as HCT-116 and HCT-15 (colorectal carcinoma), with the test compound. nih.gov The subsequent reduction in HDAC activity can be quantified, and the effect on cell growth can be measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which assesses cell viability. nih.govstanford.edu

Furthermore, the anti-inflammatory properties of benzoic acid derivatives are explored through assays that measure their impact on inflammatory pathways. For example, the inhibition of TNFα/NFΚB and IL6/STAT3 signaling pathways, which are pivotal in inflammation, can be assessed in relevant cell lines. nih.gov Mechanistic studies may also investigate the compound's effect on the production of inflammatory mediators like nitric oxide (NO) by measuring the expression and activity of inducible nitric oxide synthase (iNOS). nih.gov

The table below summarizes some of the in vitro assays used in the preclinical evaluation of compounds containing the this compound scaffold or related benzoic acid derivatives.

| Assay Type | Purpose | Example Application |

| Receptor Binding/Functional Assay | To determine the potency and selectivity of a compound for a specific receptor. | Evaluation of MF-766 as an EP4 receptor antagonist. nih.gov |

| Enzyme Inhibition Assay | To measure the ability of a compound to inhibit a specific enzyme. | Assessment of dihydroxybenzoic acid's ability to inhibit HDAC activity in colorectal cancer cell lines. nih.gov |

| Cell Viability/Proliferation Assay (e.g., MTT) | To determine the effect of a compound on cell growth and survival. | Measuring the dose-dependent inhibition of lung adenoma cell growth. nih.govstanford.edu |

| Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) | To investigate the effect of a compound on specific cellular signaling pathways. | Investigating the inhibition of TNFα/NFΚB and IL6/STAT3 pathways by amino benzoic acid derivatives in bladder cancer models. nih.gov |

| Gene Expression Analysis (e.g., qPCR) | To measure changes in the expression of specific genes in response to compound treatment. | Determining the effect on iNOS expression. nih.gov |

| Cytokine/Chemokine Measurement (e.g., ELISA) | To quantify the levels of inflammatory mediators produced by cells. | Measuring the production of pro-inflammatory cytokines. |

Applications in In Vivo Animal Models for Mechanistic Research

In vivo animal models are indispensable for understanding the physiological effects and therapeutic potential of this compound derivatives in a whole-organism context. These models allow for the investigation of the compound's mechanism of action, efficacy, and pharmacokinetic profile.

The anti-inflammatory properties of derivatives of this compound have been demonstrated in preclinical models of inflammatory diseases. A notable example is the use of the rat adjuvant-induced arthritis (AIA) model to evaluate the in vivo potency of the EP4 antagonist, MF-766. nih.gov The AIA model is a well-established animal model of chronic inflammation that shares many pathological features with human rheumatoid arthritis. In this model, the administration of the compound allows researchers to assess its ability to reduce inflammation and pain-related behaviors.

Benzoic acid itself has been studied in a murine model of acute campylobacteriosis, an inflammatory enteric disease. nih.gov In this model, microbiota-depleted IL-10-/- mice are infected with Campylobacter jejuni. nih.gov The administration of benzoic acid allowed for the assessment of its therapeutic effects on clinical symptoms like diarrhea and wasting, as well as its ability to mitigate colonic epithelial apoptosis and pro-inflammatory immune responses. nih.gov

In the field of oncology, derivatives of amino benzoic acid have been evaluated for their antitumor efficacy in murine models of bladder cancer. nih.gov These studies often utilize both non-muscle-invasive (NMIBC) and muscle-invasive bladder cancer (MIBC) models. nih.gov The administration of the investigational compound, such as the derivative DAB-1, allows for the assessment of its impact on tumor growth and metastasis. nih.gov Mechanistic investigations in these models can involve analyzing tumor tissues for changes in cell proliferation markers and the expression of key inflammatory and signaling proteins like iNOS, as well as assessing the activation state of macrophages. nih.gov

The table below provides an overview of the in vivo models used to investigate the therapeutic potential of compounds related to this compound.

| Disease Model | Animal Model | Key Research Findings |

| Inflammatory Arthritis | Rat Adjuvant-Induced Arthritis (AIA) | The EP4 antagonist MF-766, a derivative of this compound, demonstrated significant in vivo potency. nih.gov |

| Inflammatory Bowel Disease | Murine model of acute campylobacteriosis (microbiota-depleted IL-10-/- mice) | Benzoic acid mitigated clinical symptoms, reduced colonic epithelial apoptosis, and decreased pro-inflammatory immune reactions. nih.gov |

| Bladder Cancer | Murine models of NMIBC and MIBC | The amino benzoic acid derivative DAB-1 inhibited tumor growth and metastasis, associated with decreased tumor cell proliferation, iNOS expression, and deactivation of tumor-associated macrophages. nih.gov |

The therapeutic potential of benzoic acid derivatives extends beyond inflammation and oncology. For example, 4-(Aminomethyl)benzoic acid has been investigated in a healthy Sprague-Dawley rat model to study its effects on gastric motility. medchemexpress.com In this model, the compound was shown to block the inhibition of gastric motility induced by protein hydrolysates. medchemexpress.com

Assessment of Target Engagement and Efficacy in Preclinical Models

A critical aspect of preclinical drug development is to demonstrate that the compound interacts with its intended molecular target in vivo (target engagement) and that this interaction leads to the desired therapeutic effect (efficacy).

For derivatives of this compound, such as the EP4 antagonist MF-766, target engagement can be inferred from its potent in vivo activity in the rat AIA model. nih.gov The observed anti-inflammatory and analgesic effects are consistent with the blockade of the EP4 receptor, which is known to mediate pro-inflammatory and pain signaling pathways.

In oncology models, the efficacy of amino benzoic acid derivatives like DAB-1 is demonstrated by the inhibition of tumor growth and metastasis. nih.gov Target engagement is supported by mechanistic studies showing a decrease in the expression and activity of molecules downstream of the proposed targets, such as iNOS and components of the TNFα/NFΚB and IL6/STAT3 signaling pathways. nih.gov The deactivation of tumor-associated macrophages further supports the compound's engagement with the tumor microenvironment. nih.gov

The table below outlines the assessment of target engagement and efficacy for related compounds in preclinical models.

| Compound/Derivative | Preclinical Model | Evidence of Target Engagement | Evidence of Efficacy |

| MF-766 (EP4 antagonist) | Rat Adjuvant-Induced Arthritis (AIA) | Inferred from potent in vivo activity consistent with EP4 receptor blockade. nih.gov | Significant reduction in inflammation and pain. nih.gov |

| DAB-1 (amino benzoic acid derivative) | Murine Bladder Cancer Models | Decreased iNOS expression, inhibition of TNFα/NFΚB and IL6/STAT3 signaling, deactivation of tumor-associated macrophages. nih.gov | Inhibition of tumor growth and metastasis. nih.gov |

| Benzoic Acid | Murine Acute Campylobacteriosis Model | Reduced pro-inflammatory immune reactions. nih.gov | Alleviation of clinical symptoms (diarrhea, wasting), mitigation of colonic epithelial apoptosis. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 4 1 Aminocyclopropyl Benzoic Acid

Application of Ligand-Based and Structure-Based Drug Design Principles

There is no available literature detailing the application of either ligand-based or structure-based drug design principles specifically to 4-(1-Aminocyclopropyl)benzoic acid.

Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of a biological target is unknown. These methods rely on the analysis of a set of molecules known to interact with the target to derive a pharmacophore model, which defines the essential chemical features required for biological activity. Structure-based drug design (SBDD), conversely, depends on the known 3D structure of the target protein or enzyme, often determined through X-ray crystallography or NMR spectroscopy. This allows for the rational design of inhibitors that can fit precisely into the target's active site. While these are common strategies in medicinal chemistry, their specific application to this compound has not been documented in peer-reviewed research.

Execution of Molecular Docking and Molecular Dynamics Simulations

No published studies were found that report the execution of molecular docking or molecular dynamics simulations for this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. This method is crucial for predicting the binding affinity and interaction patterns between a potential drug and its target. Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the conformational changes and stability of a ligand-receptor complex. While studies on other benzoic acid derivatives have employed these techniques to investigate their potential as inhibitors for various enzymes, similar analyses for this compound are not present in the current body of scientific literature.

Advanced Analytical Research Methodologies for 4 1 Aminocyclopropyl Benzoic Acid

Spectroscopic Characterization Techniques in Research and Development

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 4-(1-Aminocyclopropyl)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the identity and structure of the compound.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on the benzoic acid ring, the cyclopropyl (B3062369) protons, and the amine protons. The aromatic protons typically appear as multiplets in the downfield region (around 7-8 ppm) due to the electron-withdrawing nature of the carboxylic acid group. The protons on the cyclopropyl ring would appear as complex multiplets in the upfield region, characteristic of strained ring systems. The amine (NH₂) protons would likely appear as a broad singlet. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Distinct signals would be observed for the quaternary carbon of the cyclopropyl ring attached to the amine and phenyl groups, the methylene (B1212753) carbons of the cyclopropyl ring, the aromatic carbons, and the carbonyl carbon of the carboxylic acid group. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.info N-H stretching vibrations from the primary amine group would be visible in the 3300-3500 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would cause absorptions in the 1465-1625 cm⁻¹ range. docbrown.info

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. rsc.org For this compound (C₁₀H₁₁NO₂), the expected monoisotopic mass is approximately 177.0790 g/mol . nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion [M+H]⁺ for analysis. rsc.orgnih.gov

| Technique | Expected Feature | Typical Chemical Shift / Wavenumber / m/z | Reference Analogy |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₄) | ~7.0 - 8.2 ppm | docbrown.info |

| Cyclopropyl Protons (CH₂) | ~0.8 - 1.5 ppm | spectrabase.com | |

| Amine Protons (NH₂) | Variable, broad singlet | rsc.org | |

| ¹³C NMR | Carboxylic Acid Carbonyl (C=O) | ~167 - 173 ppm | rsc.org |

| Aromatic Carbons | ~115 - 150 ppm | rsc.org | |

| Cyclopropyl Carbons | ~10 - 35 ppm | [N/A] | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | docbrown.info |

| N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ | nih.gov | |

| C=O Stretch (Carboxylic Acid) | 1680 - 1700 cm⁻¹ (strong) | docbrown.info | |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | m/z ≈ 178.0863 | nih.govnih.gov |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is the most common method for these purposes.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of benzoic acid derivatives. echemi.comquora.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

For reaction monitoring, small aliquots of the reaction mixture are taken at different time intervals and analyzed by HPLC. This allows for the tracking of the consumption of starting materials and the formation of the product, helping to optimize reaction conditions such as temperature, time, and catalyst loading. rsc.org

Liquid chromatography coupled with mass spectrometry (LC-MS) provides an even more powerful tool, combining the separation capabilities of HPLC with the detection and identification power of MS. nih.gov This is particularly useful for analyzing complex mixtures and identifying byproducts. The analysis of related aminocyclopropane carboxylic acids has been successfully achieved using ion-pair reversed-phase chromatography coupled with tandem mass spectrometry, a technique that could be adapted for this compound. nih.govnih.gov

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or similar | Separation based on hydrophobicity. helixchrom.com |

| Mobile Phase | A mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate in water) and an organic solvent (e.g., acetonitrile or methanol). helixchrom.comsielc.com | Elution of the compound from the column. |

| Detection | UV detector (e.g., at 254 nm) or Mass Spectrometer (MS). nih.govechemi.com | Quantification and identification of the compound. |

| Flow Rate | ~0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Mode | Isocratic or Gradient | Gradient elution is often used for complex mixtures or reaction monitoring. |

Advanced Structural Determination in Target-Ligand Complexes

Understanding how this compound interacts with its biological targets is crucial for its development in fields like drug discovery. X-ray crystallography is a premier technique for obtaining high-resolution, three-dimensional structural information of a ligand bound to a protein. nih.gov

This method involves co-crystallizing the target protein with the ligand, this compound, or soaking the ligand into pre-existing protein crystals. researchgate.net The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is measured. This pattern is used to calculate an electron density map, from which the atomic positions of the protein and the bound ligand can be determined with high precision. nih.gov

The resulting structure reveals the precise binding mode of the ligand, including:

Key intermolecular interactions: Identifying specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and amino acid residues in the protein's binding site.

Conformation of the bound ligand: Determining the exact shape and orientation the molecule adopts when it binds to the target.

Structural changes in the protein: Observing any conformational changes in the protein upon ligand binding.

For example, the crystal structure of a related molecule, 4-(Cyclopropanecarboxamido)benzoic acid, revealed how molecules are linked through hydrogen-bonding interactions to form specific structural motifs. researchgate.net A similar analysis of this compound in a complex with its target would provide invaluable insights for structure-based drug design, enabling rational modifications to improve binding affinity and selectivity. nih.govmdpi.com

Future Research Directions and Translational Perspectives for 4 1 Aminocyclopropyl Benzoic Acid

The constrained cyclopropyl (B3062369) ring fused to a biologically relevant aminobenzoic acid scaffold makes 4-(1-aminocyclopropyl)benzoic acid a molecule of significant interest for further scientific exploration. Its rigid structure offers a unique conformational presentation to biological targets compared to more flexible analogs. The future research landscape for this compound is centered on fully elucidating its potential through systematic analog design, exploring new therapeutic applications, and employing advanced analytical methodologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Aminocyclopropyl)benzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition reactions, followed by coupling with a benzoic acid derivative. Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., Rh or Cu) to generate the aminocyclopropyl moiety .

- Coupling : Employ Suzuki-Miyaura or Ullmann-type reactions to attach the cyclopropyl group to the benzoic acid core .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm cyclopropane ring geometry (e.g., characteristic coupling constants J = 5–8 Hz for adjacent protons) and benzoic acid substitution patterns .

- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~3300 cm⁻¹ (amine N-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the cyclopropane ring or amine group .

- Handling : Use gloveboxes for air-sensitive reactions and LC-MS-grade solvents for dissolution to avoid degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. The cyclopropane ring’s strain energy (~27 kcal/mol) significantly influences reactivity .

- Electron Localization Function (ELF) : Map electron density to identify reactive sites (e.g., amine lone pairs or carboxylate oxygen) for targeted functionalization .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution data, especially if the compound forms twinned crystals or has low symmetry .

- Refinement : Apply SHELXL for small-molecule refinement, utilizing restraints for cyclopropane bond lengths (1.5–1.6 Å) and anisotropic displacement parameters .

- Validation : Check for voids in the crystal lattice using PLATON to ensure structural integrity .

Q. How does this compound interact with biological targets, and what assays are suitable for activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to enzymes like carbonic anhydrase, comparing inhibition constants (Kᵢ) with controls (e.g., 4-hydroxybenzoic acid derivatives) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C isotopes) and track accumulation in cell lines via scintillation counting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.